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Compound of Interest

Compound Name: Taltrimide

Cat. No.: B1211356

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on Taltrimide.
Comprehensive pharmacological data, including detailed quantitative metrics and full
experimental protocols, is limited in the public domain. The information presented herein is
intended for research and informational purposes only.

Introduction

Taltrimide (also known as MY-117) is a lipophilic derivative of the endogenous amino acid
taurine. It was investigated as a potential anticonvulsant agent. This technical guide provides a
summary of its known pharmacological properties based on available preclinical and clinical
data.

Mechanism of Action

Taltrimide's primary mechanism of action is believed to be the modulation of taurine and
GABA (gamma-aminobutyric acid) neurotransmitter systems. Preclinical studies have indicated
that Taltrimide and its main metabolite, phthalimidoethanesulphonamide, exert their effects

through two main pathways[1]:

« Inhibition of Taurine Binding: Taltrimide strongly inhibits the sodium-independent binding of
taurine to synaptic membranes in the brain[1].
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o Enhancement of GABA Release: It has been shown to significantly enhance the potassium-
stimulated release of GABA from cerebral cortex slices[1].

The effect of Taltrimide on GABA binding is reported to be less pronounced than its effect on
taurine binding[1]. The uptake of taurine and GABA does not appear to be significantly
affected[1]. These actions on taurine binding and GABA release are thought to be central to its
anticonvulsant properties observed in animal models.
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Proposed Mechanism of Action of Taltrimide.

Pharmacological Data

Detailed quantitative data such as binding affinities (Ki), IC50 values, and dose-response
curves for Taltrimide are not extensively available in the public literature. The following tables
summarize the qualitative findings from preclinical and clinical studies.

Table 1: Preclinical Pharmacological Effects of
Taltrimide
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Parameter Observation Species Reference

Strong inhibition of
) o sodium-independent
Taurine Binding o ] Mouse
binding to synaptic

membranes.

Less pronounced
GABA Binding effect compared to Mouse

taurine binding.

Significant
enhancement of

GABA Release potassium-stimulated Mouse
release from cerebral

cortex slices.

Inhibition of
) potassium-stimulated
Taurine Release Mouse
release from cerebral

cortex slices.

GABA/Taurine Uptake  Not markedly affected. ~ Mouse

Definitive
Anticonvulsant Activity  anticonvulsive effects Animal Models

demonstrated.

Table 2: Summary of Phase | Clinical Trial Findings
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Parameter

Observation

Patient Population Reference

Clinical Efficacy

No significant clinical
or neurophysiological
anticonvulsant effects

observed.

9 drug-resistant

epileptic patients

Biochemical Changes

(CSF)

Increase in
homovanillic acid
(HVA) and cyclic

nucleotides.

9 drug-resistant

epileptic patients

Drug Interactions

Changes in the
concentrations of co-
administered

antiepileptic drugs.

9 drug-resistant

epileptic patients

Amino Acid Levels

Changes in plasma
and urine amino acid

concentrations.

9 drug-resistant

epileptic patients

Metabolite Correlation

Cerebrospinal fluid
HVA concentrations
correlated with the
main active metabolite

of Taltrimide.

9 drug-resistant

epileptic patients

Experimental Protocols

Detailed experimental protocols for the key studies on Taltrimide are not fully available in the

public domain. The following provides a high-level overview of the methodologies based on the

available abstracts.

Preclinical In Vitro Studies (Kontro & Oja, 1987)

o Objective: To investigate the effects of Taltrimide and its metabolites on the release, uptake,

and binding of GABA and taurine in the mouse cerebrum.

e Methods:
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o Release Assay: Slices of cerebral cortex were used to measure potassium-stimulated
release of taurine and GABA in the presence of Taltrimide and its dealkylated metabolite.

o Uptake Assay: The effect on the uptake of taurine and GABA was assessed.

o Binding Assay: Sodium-independent binding of taurine and GABA to synaptic membranes
was measured in the presence of Taltrimide and its metabolite.

» Note: Specific concentrations, incubation times, and analytical methods are not detailed in
the available literature.

Phase | Clinical Trials (Airaksinen et al., 1987)

» Objective: To evaluate the biochemical and clinical effects of Taltrimide in drug-resistant
epileptic patients.

o Study Design: Two Phase | clinical trials.
o Participants: 9 drug-resistant epileptic patients.

» Dosing Regimen: Daily doses of 1 g and 2 g for 2 weeks, with an interval of 2.5 months
between the two dosing periods.

e Assessments:
o Seizure frequency and EEG recordings.
o Routine laboratory safety studies.
o Plasma concentrations of antiepileptic drugs.
o Plasma and urine concentrations of amino acids.

o Cerebrospinal fluid (CSF) analysis for amino acids, homovanillic acid (HVA), 5-
hydroxyindoleacetic acid (5-HIAA), and cyclic nucleotides.
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Workflow of the Phase | Clinical Trials for Taltrimide.

Conclusion

Taltrimide is a taurine derivative with a preclinical profile suggesting potential as an
anticonvulsant through modulation of taurine and GABA neurotransmission. However, Phase |
clinical trials did not demonstrate significant anticonvulsant efficacy in a small group of drug-
resistant epileptic patients, although biochemical changes in the cerebrospinal fluid were

observed. The publicly available data on Taltrimide is limited, and further research would be
necessary to fully elucidate its pharmacological profile and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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